BenchChemオンラインストアへようこそ!

1-Cyclohexylpiperidin-4-amine hydrochloride

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

1-Cyclohexylpiperidin-4-amine hydrochloride (CAS 1208076-19-0) is the monohydrochloride salt of a 4-aminopiperidine bearing an N-cyclohexyl substituent. The compound serves as a versatile chemical building block and synthetic intermediate, with a molecular formula of C₁₁H₂₃ClN₂ and a molecular weight of 218.77 g/mol.

Molecular Formula C11H23ClN2
Molecular Weight 218.77 g/mol
CAS No. 1208076-19-0
Cat. No. B3221754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylpiperidin-4-amine hydrochloride
CAS1208076-19-0
Molecular FormulaC11H23ClN2
Molecular Weight218.77 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(CC2)N.Cl
InChIInChI=1S/C11H22N2.ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h10-11H,1-9,12H2;1H
InChIKeyMYWITWLLTZCQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylpiperidin-4-amine Hydrochloride (CAS 1208076-19-0) – Compound Identity and Procurement Positioning


1-Cyclohexylpiperidin-4-amine hydrochloride (CAS 1208076-19-0) is the monohydrochloride salt of a 4-aminopiperidine bearing an N-cyclohexyl substituent . The compound serves as a versatile chemical building block and synthetic intermediate, with a molecular formula of C₁₁H₂₃ClN₂ and a molecular weight of 218.77 g/mol . The free base form (CAS 59528-79-9) has a computed XLogP3-AA of 1.7 and a topological polar surface area of 29.3 Ų, placing it in a physicochemical space compatible with CNS drug-like properties [1]. Notably, this specific salt form (mono-HCl) has been documented as a discontinued product on at least one major procurement platform, which directly impacts sourcing strategy and alternative-salt selection .

Why 1-Cyclohexylpiperidin-4-amine Hydrochloride Cannot Be Trivially Replaced by In-Class N-Substituted 4-Aminopiperidines


The 4-aminopiperidine scaffold is chemically modular, yet each N-substituent profoundly alters three pharmacologically and operationally critical parameters: lipophilicity (logP/XLogP3), aqueous solubility, and metabolic soft spots [1]. The N-cyclohexyl variant occupies a narrow lipophilicity window (XLogP3 1.7) that is significantly higher than N-methyl (logP ≈ –0.6) but markedly lower than N-phenyl (XLogP3 2.7) [2][3]. This intermediate character avoids both the excessive hydrophilicity that limits passive membrane permeability and the excessive lipophilicity that increases non-specific binding and metabolic clearance. Furthermore, the choice of salt form—monohydrochloride (CAS 1208076-19-0) versus free base (59528-79-9) or dihydrochloride (1196154-81-0)—gates aqueous solubility, handling properties, and stoichiometric precision in subsequent synthetic steps . Blind substitution with an alternative N-alkyl-4-aminopiperidine or an alternative salt form without considering these quantitative differences risks altering reaction yields, biological assay outcomes, and supply chain continuity.

1-Cyclohexylpiperidin-4-amine Hydrochloride – Quantitative Evidence for Differentiated Selection


Lipophilicity Differentiation: N-Cyclohexyl vs. N-Benzyl, N-Phenyl, and N-Methyl 4-Aminopiperidines

The N-cyclohexyl substituent on the piperidin-4-amine scaffold delivers an XLogP3/logP of 1.7–1.74, which occupies a critical intermediate range relative to its most common N-substituted analogs. PubChem reports XLogP3-AA of 1.7 for the free base (CAS 59528-79-9) [1]. The N-methyl analog (4-amino-1-methylpiperidine) exhibits a logP of approximately –0.61 (ChemBase) [2]. The N-benzyl analog (1-benzylpiperidin-4-amine) has a logP of 1.09–1.13 (ChemDiv, ChemBase) . The N-phenyl analog (1-phenylpiperidin-4-amine) shows XLogP3 of 2.7 (PubChem) [3]. This places the N-cyclohexyl compound approximately 1.6 log units more lipophilic than the N-phenyl variant and roughly 2.3 log units more lipophilic than the N-methyl variant. The ~0.6 log unit gap between N-cyclohexyl and N-benzyl represents a meaningful difference in predicted membrane permeability and metabolic profile.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Salt Form Advantage: Monohydrochloride vs. Free Base vs. Dihydrochloride for Aqueous Solubility and Handling

The monohydrochloride salt (CAS 1208076-19-0) offers clear operational advantages over the free base (CAS 59528-79-9, a hygroscopic liquid with limited aqueous solubility) and the dihydrochloride (CAS 1196154-81-0). CymitQuimica documentation states that the hydrochloride salt 'is typically more stable and soluble in water compared to its free base form' . The free base exists as a liquid at ambient temperature, complicating precise weighing and anhydrous reaction setups, whereas the crystalline hydrochloride permits accurate stoichiometric control. Compared to the dihydrochloride, the mono-HCl form provides a simpler, well-defined 1:1 stoichiometry for subsequent coupling reactions where excess HCl could interfere with base-sensitive reagents. The Kishida Chemical catalog lists the dihydrochloride as a building block priced at ¥15,200 for 250 mg, indicating a premium over the more widely available mono-HCl or free base forms .

Synthetic Chemistry Salt Selection Formulation Development

Synthetic Accessibility: Grignard-Based Route with High Yield for Cyclohexyl-Piperidine Scaffolds

Patent CN103204828B discloses a Grignard-based synthetic route for cyclohexyl-piperidine derivatives that achieves >95% yield under optimized conditions (0–5 °C, diethyl ether or anhydrous methanol solvent) [1]. This high-yielding protocol is directly relevant to the synthesis of 1-cyclohexylpiperidin-4-amine hydrochloride, where cyclohexylmagnesium chloride reacts with a protected piperidin-4-amine precursor followed by deprotection and HCl salt formation . In contrast, analogous N-benzyl piperidin-4-amines frequently require reductive amination steps that can suffer from incomplete conversion or over-alkylation under certain conditions [2]. The Grignard-based methodology represents a scalable, cost-efficient manufacturing route that supports reliable commercial supply.

Process Chemistry Synthetic Methodology Building Block Sourcing

Metabolic Stability Differentiation: Cyclohexyl vs. Benzyl N-Substituent in 4-Aminopiperidines

The N-cyclohexyl group lacks the benzylic C–H bonds and aromatic ring that render the N-benzyl analog susceptible to CYP450-mediated oxidation. Benzylic hydroxylation and aromatic epoxidation/hydroxylation are well-characterized metabolic liabilities for N-benzyl piperidines, often leading to rapid Phase I clearance and reactive metabolite formation [1]. The fully saturated cyclohexyl ring, by contrast, undergoes slower alicyclic hydroxylation, primarily at the 4-position of the cyclohexane ring [2]. While direct comparative microsomal stability data between 1-cyclohexylpiperidin-4-amine and 1-benzylpiperidin-4-amine are not yet published, structure-metabolism principles predict that the replacement of a benzyl group with a cyclohexyl group reduces intrinsic clearance in human liver microsomes by eliminating the more labile benzylic oxidation site [3].

Drug Metabolism CYP450 Oxidation Lead Optimization

Optimal Application Scenarios for 1-Cyclohexylpiperidin-4-amine Hydrochloride Based on Verifiable Evidence


CNS Drug Discovery Programs Requiring Balanced logP for Blood-Brain Barrier Penetration

With an XLogP3 of 1.7–1.74, the N-cyclohexyl-4-aminopiperidine scaffold sits in the lipophilicity sweet spot (logP 1–3) identified for CNS drug candidates [1]. It avoids the excessive polarity of the N-methyl analog (logP ≈ –0.6) that limits passive diffusion, while remaining below the lipophilicity ceiling of the N-phenyl analog (XLogP3 2.7) that can promote non-specific binding and hERG liability [2]. Medicinal chemists targeting GPCRs, ion channels, or transporters within the CNS should prioritize this scaffold when a moderate, tunable lipophilicity is required.

Synthetic Scale-Up Where Salt Stoichiometry and Crystallinity Are Critical for Reproducibility

The monohydrochloride salt form provides a crystalline, non-hygroscopic solid that can be accurately weighed and transferred in multi-gram synthetic campaigns, in contrast to the liquid free base [1]. The well-defined 1:1 HCl stoichiometry avoids the potential complications of the dihydrochloride (2 eq. HCl), which may require base neutralization prior to amide coupling, reductive amination, or metal-catalyzed cross-coupling steps [2]. Process chemists scaling reactions beyond gram quantities should favor the mono-HCl salt for operational simplicity.

Lead Optimization of Kinase or GPCR Inhibitors Where Benzylic Metabolism Is a Known Liability

The fully saturated N-cyclohexyl group eliminates the benzylic C–H bond that constitutes a metabolic hotspot in N-benzyl-4-aminopiperidine derivatives [1]. When lead series containing an N-benzylpiperidine core show high intrinsic clearance in human liver microsome assays, replacement with the N-cyclohexyl analog is a rational medicinal chemistry strategy predicted to improve metabolic stability without drastically altering the pKa of the piperidine nitrogen or the conformational preferences of the scaffold [2].

Building Block Sourcing Where Scalable, High-Yield Synthesis Dictates Cost-Effectiveness

The Grignard-based synthetic route disclosed in patent CN103204828B achieves >95% yield for cyclohexyl-piperidine derivatives under mild, industrially feasible conditions [1]. For procurement teams evaluating building block suppliers, this high-yielding methodology signals robust manufacturing scalability and competitive pricing relative to N-benzyl or N-phenyl analogs that often require less efficient reductive amination or transition-metal-catalyzed N-arylation protocols [2].

Quote Request

Request a Quote for 1-Cyclohexylpiperidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.